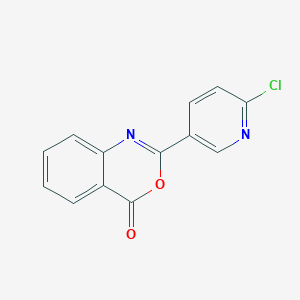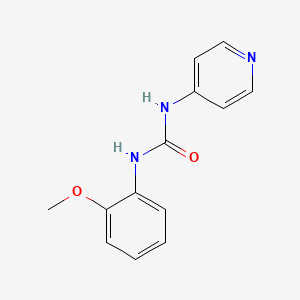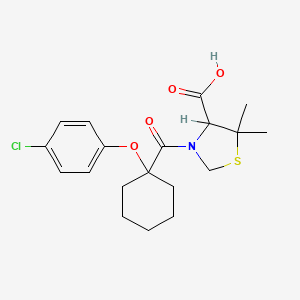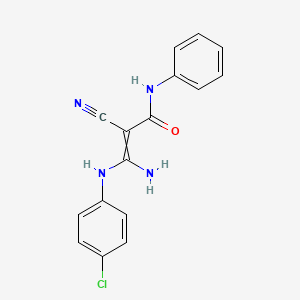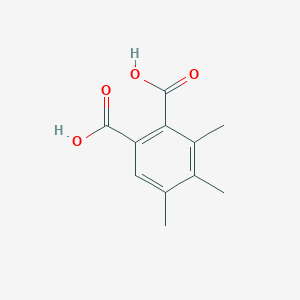
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid is an aromatic dicarboxylic acid with three methyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,4,5-trimethylbenzene using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation of the methyl groups to carboxylic acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 3,4,5-trimethylbenzene using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. This method offers a more efficient and scalable approach to producing the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride or hydrogenation using a metal catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4,5-trimethylbenzene-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The aromatic ring and methyl groups can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalic acid: 1,2-benzenedicarboxylic acid, a simpler aromatic dicarboxylic acid without methyl groups.
Trimellitic acid: 1,2,4-benzenetricarboxylic acid, which has an additional carboxylic acid group compared to 3,4,5-trimethylbenzene-1,2-dicarboxylic acid.
Isophthalic acid: 1,3-benzenedicarboxylic acid, with carboxylic acid groups in the meta position.
Uniqueness
This compound is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. The methyl groups can provide steric hindrance and electronic effects, making this compound distinct from other dicarboxylic acids.
Propriétés
Numéro CAS |
75543-82-7 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
3,4,5-trimethylphthalic acid |
InChI |
InChI=1S/C11H12O4/c1-5-4-8(10(12)13)9(11(14)15)7(3)6(5)2/h4H,1-3H3,(H,12,13)(H,14,15) |
Clé InChI |
DBYHSUUFLBBZED-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






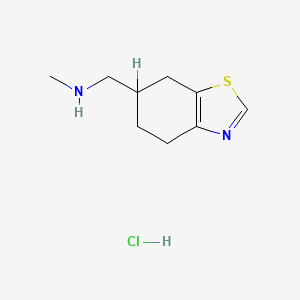
![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)
